molecular formula C16H21N3O3 B2409497 1-(4-(2-oxopyrrolidin-1-yl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)urea CAS No. 2034620-81-8

1-(4-(2-oxopyrrolidin-1-yl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)urea

Cat. No. B2409497
M. Wt: 303.362
InChI Key: WSGZSMKGBJVCGL-UHFFFAOYSA-N
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Description

1-(4-(2-oxopyrrolidin-1-yl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)urea, also known as THPPU, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. THPPU is a urea derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively to understand its biochemical and physiological effects.

Scientific Research Applications

Molecular Interaction and Complexation Studies A study by Ośmiałowski et al. explored the association of urea derivatives with substituted 2-amino-1,8-naphthyridines and benzoates, providing insights into hydrogen bonding and complex formation crucial for understanding the interaction dynamics of similar urea compounds in biological systems. This research highlights the significant role of substituent effects on molecule association, which could be relevant to the design of molecular receptors or sensors based on urea derivatives (Ośmiałowski et al., 2013).

Gelation and Rheological Properties Lloyd and Steed demonstrated the ability of urea derivatives to form hydrogels, whose morphology and rheology can be tuned by the identity of the anion. This research opens avenues for using such compounds in creating materials with specific physical properties for applications in drug delivery systems or tissue engineering (Lloyd & Steed, 2011).

Stereoselective Synthesis of Active Metabolites The stereoselective synthesis of an active metabolite of a PI3 kinase inhibitor by Chen et al. underscores the compound's utility in the synthesis of biologically active molecules. Such methodologies could be pivotal in developing new therapeutic agents with enhanced specificity and efficacy (Chen et al., 2010).

Ion-Pair Binding and Coordination Chemistry Research by Qureshi et al. involving mixed N,S-donor urea ligands delves into the complexation and binding properties of ureas, providing valuable knowledge for the development of new chemical sensors or separation agents that could selectively recognize specific ions or molecules (Qureshi et al., 2009).

Antimicrobial Activity of Heterocyclic Compounds The work of Farghaly and El-Kashef on synthesizing and evaluating the antimicrobial activity of pyrazoles and related compounds, including urea derivatives, underscores the potential of such compounds in developing new antimicrobial agents. This research is crucial in the ongoing search for new therapies against resistant microbial strains (Farghaly & El-Kashef, 2005).

properties

IUPAC Name

1-(oxan-4-yl)-3-[4-(2-oxopyrrolidin-1-yl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c20-15-2-1-9-19(15)14-5-3-12(4-6-14)17-16(21)18-13-7-10-22-11-8-13/h3-6,13H,1-2,7-11H2,(H2,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSGZSMKGBJVCGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)NC(=O)NC3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(2-oxopyrrolidin-1-yl)phenyl)-3-(tetrahydro-2H-pyran-4-yl)urea

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